molecular formula C15H19N3OS2 B14959414 2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide

2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B14959414
M. Wt: 321.5 g/mol
InChI Key: MYELZWKCGXSYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-ethylbutanamide with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria, leading to cell death .

In cancer cells, this compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but studies have shown promising results .

Comparison with Similar Compounds

2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2-ethyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C15H19N3OS2/c1-3-11(4-2)14(19)16-15-18-17-13(21-15)10-20-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,18,19)

InChI Key

MYELZWKCGXSYBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.